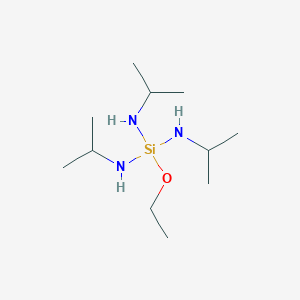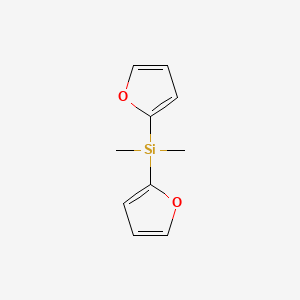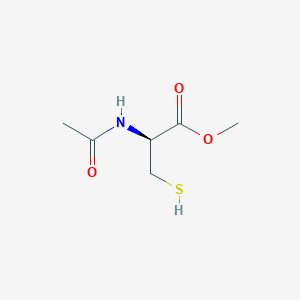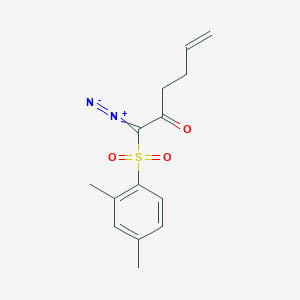![molecular formula C29H44N2 B14176909 (1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide CAS No. 865200-87-9](/img/structure/B14176909.png)
(1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N,N’-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central imidamide core flanked by two 2,6-di(propan-2-yl)phenyl groups, making it a subject of interest in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N,N’-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide typically involves the reaction of 2,6-di(propan-2-yl)aniline with a suitable imidamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(1E)-N,N’-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
(1E)-N,N’-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1E)-N,N’-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique catalytic properties. Additionally, its interaction with biological molecules can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: An intermediate used in the synthesis of various organic compounds.
2,6-Diisopropylphenyl isocyanate: Used in the production of polymers and as a reagent in organic synthesis.
Uniqueness
(1E)-N,N’-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide stands out due to its unique imidamide core and the presence of bulky 2,6-di(propan-2-yl)phenyl groups. These structural features confer distinct chemical and physical properties, making it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
865200-87-9 |
|---|---|
Molecular Formula |
C29H44N2 |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
N,N'-bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide |
InChI |
InChI=1S/C29H44N2/c1-18(2)22-14-12-15-23(19(3)4)26(22)30-28(29(9,10)11)31-27-24(20(5)6)16-13-17-25(27)21(7)8/h12-21H,1-11H3,(H,30,31) |
InChI Key |
UFPGRLRWDDTTGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=NC2=C(C=CC=C2C(C)C)C(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile](/img/structure/B14176836.png)



![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine](/img/structure/B14176867.png)
![2,2'-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol]](/img/structure/B14176873.png)
![Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]-](/img/structure/B14176877.png)
![N-(2-Chlorophenyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]pentanamide](/img/structure/B14176881.png)


![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B14176892.png)
